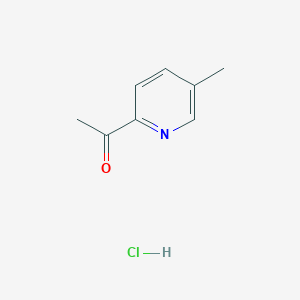
1-(5-Methyl-2-pyridinyl)ethanone hydrochloride
Descripción general
Descripción
1-(5-Methyl-2-pyridinyl)ethanone hydrochloride is a unique chemical provided to early discovery researchers . It has an empirical formula of C8H10ClNO and a molecular weight of 171.62 .
Molecular Structure Analysis
The SMILES string of the compound is O=C©C1=CC=C©C=N1.[H]Cl . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación
Photoinitiation in Polymerization
1-(5-Methyl-2-pyridinyl)ethanone hydrochloride and similar compounds have been utilized as photoinitiators in the polymerization process. An example is the use of 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone as a photoinitiator for methyl methacrylate polymerization, highlighting the potential for similar applications of 1-(5-Methyl-2-pyridinyl)ethanone hydrochloride in initiating polymerization processes under irradiation conditions (Dereli, Cakmak, & Doğruyol, 2020).
Molecular Docking and ADMET Studies
Research into the antimicrobial properties of compounds similar to 1-(5-Methyl-2-pyridinyl)ethanone hydrochloride has been conducted. Ethanone 1-(2-hydroxy-5-methyl phenyl), found in various plant extracts, showed promising binding efficacy with Staphylococcus aureus proteins, indicating potential antimicrobial applications (SRI SATYA, V., & Aiswariya, 2022).
Corrosion Inhibition
Compounds structurally related to 1-(5-Methyl-2-pyridinyl)ethanone hydrochloride have been evaluated as corrosion inhibitors. An example is the study of Schiff bases, including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone, which demonstrated effective corrosion inhibition on carbon steel in hydrochloric acid (Hegazy et al., 2012).
Catalytic Behavior in Chemical Synthesis
The catalytic properties of compounds similar to 1-(5-Methyl-2-pyridinyl)ethanone hydrochloride have been explored. For instance, iron and cobalt dichloride complexes with NNN tridentate ligands, including 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, showed significant catalytic activities for ethylene reactivity, suggesting potential applications in polymerization processes (Sun et al., 2007).
Antimicrobial Activity
Compounds related to 1-(5-Methyl-2-pyridinyl)ethanone hydrochloride, like 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have been synthesized and found to exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-(5-methylpyridin-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-6-3-4-8(7(2)10)9-5-6;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXUOWJYJXVCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-2-pyridinyl)ethanone hydrochloride | |
CAS RN |
1255717-48-6 | |
| Record name | Ethanone, 1-(5-methyl-2-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



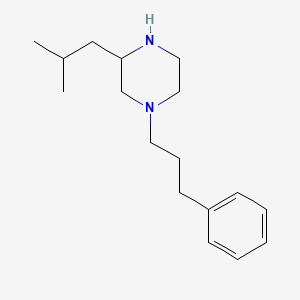
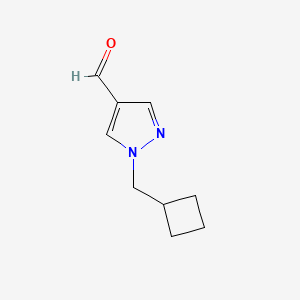
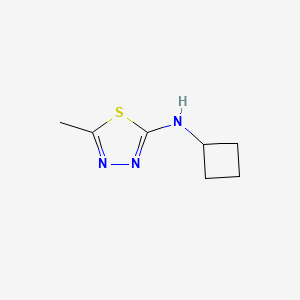
![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)
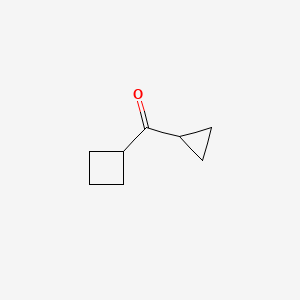
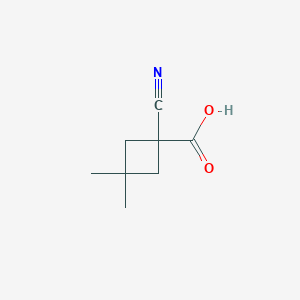
![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
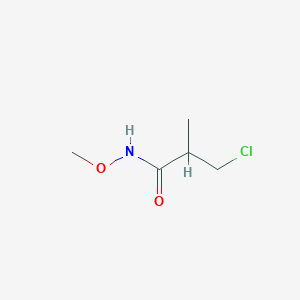
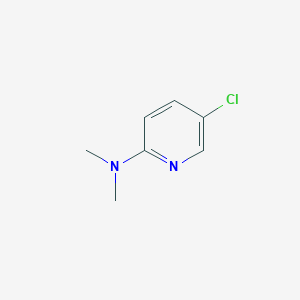
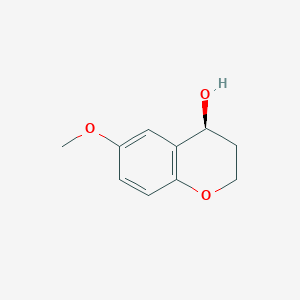
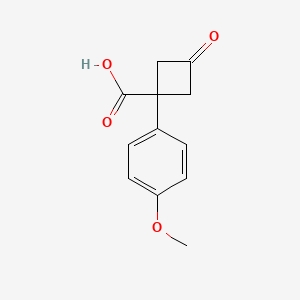
![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)
![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)